molecular formula C12H17FN4O2 B2627444 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine CAS No. 2034226-38-3

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine

Cat. No.: B2627444
CAS No.: 2034226-38-3
M. Wt: 268.292
InChI Key: QZIHMIWEAPCFGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine typically involves the reaction of 2-methoxypyrimidine with 4-(2-fluoroethyl)piperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxypyrimidine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects .

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O2/c1-19-12-14-8-10(9-15-12)11(18)17-6-4-16(3-2-13)5-7-17/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIHMIWEAPCFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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